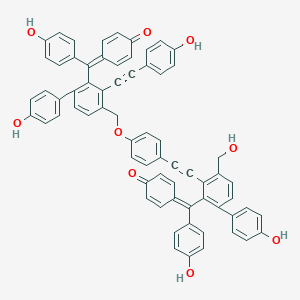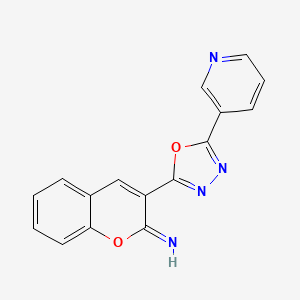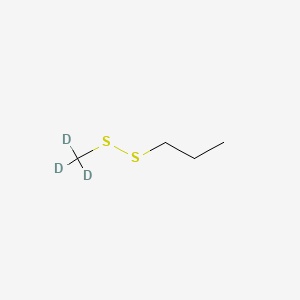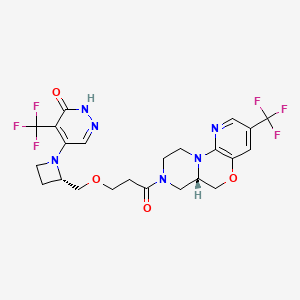
Tuberculosis inhibitor 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 8 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in the field of anti-tuberculosis drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 8 involves several steps, including the cyclization of triazolyl-chalocones with hydroxylamine followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of copper(I) iodide or copper(II) chloride under reflux conditions with a mixture of acetonitrile and water as the solvent at 80°C for one hour .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Tuberculosis inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, copper(I) iodide, copper(II) chloride, and acetonitrile . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against Mycobacterium tuberculosis . These derivatives are essential for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .
科学的研究の応用
Tuberculosis inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable scaffold for developing new anti-tuberculosis agents. In biology, it is used to study the mechanisms of Mycobacterium tuberculosis inhibition and resistance . In medicine, this compound is being investigated for its potential as a therapeutic agent for treating tuberculosis, especially drug-resistant strains . In the industry, it can be used in the development of diagnostic tools and drug delivery systems .
作用機序
The mechanism of action of tuberculosis inhibitor 8 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis . Specifically, it targets the enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acid, a major component of the Mycobacterium tuberculosis cell wall . By inhibiting InhA, this compound disrupts the cell wall synthesis, leading to the death of the bacterial cells .
類似化合物との比較
Tuberculosis inhibitor 8 is unique compared to other similar compounds due to its specific targeting of the InhA enzyme and its potent inhibitory activity against drug-resistant strains of Mycobacterium tuberculosis . Similar compounds include bedaquiline, pretomanid, and linezolid, which also target different pathways in Mycobacterium tuberculosis . this compound stands out due to its novel mechanism of action and potential for reduced toxicity .
特性
分子式 |
C21H19FN4O |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-benzyl-2-(2-fluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3 |
InChIキー |
QAMWJWRMJYBJMS-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)




![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)






![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)

